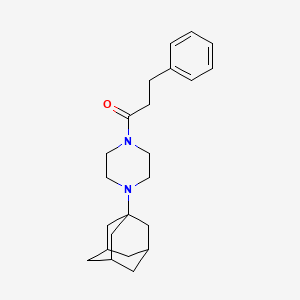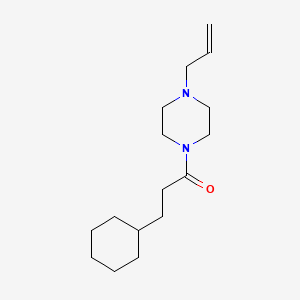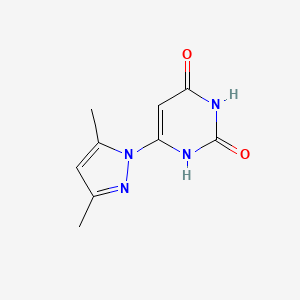
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine (AAPP) is a synthetic compound that belongs to the class of piperazine derivatives. It has attracted significant research attention due to its potential applications in the field of medicinal chemistry. AAPP has been studied for its various biological activities, including antipsychotic, analgesic, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine is not fully understood. However, it is believed to act on various neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. It has also been shown to act as a serotonin 5-HT1A receptor agonist, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which may contribute to its antipsychotic effects. This compound has also been shown to decrease the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to increase the release of endogenous opioids, which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been shown to have a high affinity for various receptor systems, making it a useful tool for studying the pharmacology of these systems. However, this compound also has some limitations for lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine. One potential direction is to further study its antipsychotic effects and potential applications in the treatment of schizophrenia. Another potential direction is to study its potential applications in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and receptor systems.
Métodos De Síntesis
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine can be synthesized using a multi-step process that involves the reaction of adamantane with 3-phenylpropanoic acid and piperazine. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have antipsychotic properties, making it a potential candidate for the treatment of schizophrenia. This compound has also been studied for its analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c26-22(7-6-18-4-2-1-3-5-18)24-8-10-25(11-9-24)23-15-19-12-20(16-23)14-21(13-19)17-23/h1-5,19-21H,6-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNUMYXCRGKSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499351.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-6-methoxyhexanamide](/img/structure/B5499358.png)
![N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5499360.png)
![N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)
![N-isopropyl-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5499382.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5499384.png)

![3-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5499398.png)
![4-benzyl-3-ethyl-1-[2-(2-hydroxyethoxy)ethyl]-1,4-diazepan-5-one](/img/structure/B5499409.png)
![ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(2-furyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5499411.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5499423.png)
![(1S,9R)-11-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5499442.png)